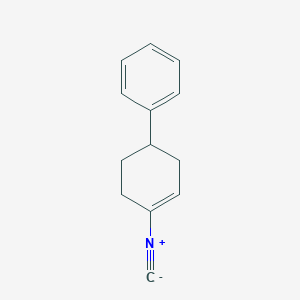

(4-Isocyano-cyclohex-3-enyl)-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-isocyanocyclohex-3-en-1-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELZBCMFFALINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573360 | |

| Record name | 4-Isocyano-1,2,3,6-tetrahydro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128798-39-0 | |

| Record name | (4-Isocyano-3-cyclohexen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128798-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isocyano-1,2,3,6-tetrahydro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Isocyano-cyclohex-3-enyl)-benzene: A Technical Guide to its Chemical Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

(4-Isocyano-cyclohex-3-enyl)-benzene is a bifunctional molecule that incorporates the unique reactivity of the isocyanide group with the conformational features of a phenyl-substituted cyclohexene scaffold. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, and its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the versatility of isocyanide-based chemistry for the creation of novel molecular entities. We will delve into the predicted spectroscopic characteristics, explore its reactivity in multicomponent reactions, and discuss the safety considerations for its handling and synthesis.

Introduction: The Isocyanide Functional Group in a Unique Scaffold

The isocyanide functional group, with its characteristic R-N≡C structure, has long been a subject of fascination and utility in organic chemistry. Isocyanides are known for their distinct reactivity, participating in a wide array of chemical transformations, most notably multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.[1][2] These reactions are powerful tools in drug discovery, allowing for the rapid generation of diverse libraries of complex molecules from simple starting materials.[3]

This compound presents a particularly interesting molecular architecture. It combines the reactive isocyanide "warhead" with a semi-rigid cyclohexene ring substituted with a phenyl group. This scaffold is of interest for several reasons:

-

Structural Complexity: The cyclohexene ring introduces a three-dimensional element, which can be crucial for binding to biological targets.

-

Modularity: The phenyl group and the cyclohexene ring offer multiple points for further functionalization, allowing for the fine-tuning of physicochemical properties.

-

Synthetic Versatility: The isocyanide group can be used as a linchpin in MCRs to append a variety of substituents, leading to a vast chemical space for exploration.

This guide will provide a detailed exploration of this promising, yet under-documented, chemical entity.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned in a two-step process, starting from readily available materials. The overall synthetic workflow is depicted below.

Sources

Synthesis of (4-Isocyano-cyclohex-3-enyl)-benzene: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of (4-Isocyano-cyclohex-3-enyl)-benzene, a valuable molecular scaffold with potential applications in medicinal chemistry and materials science. The described four-step synthesis commences with a Diels-Alder reaction to construct the core cyclohexene framework, followed by reductive amination to introduce the crucial amine functionality. Subsequent N-formylation and a final dehydration step afford the target isocyanide. This document offers detailed experimental protocols, mechanistic insights, and characterization data to enable researchers, scientists, and drug development professionals to successfully synthesize this compound and explore its utility in various research and development endeavors.

Introduction: The Significance of the Isocyano Group in Aryl-Cyclohexene Scaffolds

The isocyanide functional group, with its unique electronic properties and reactivity, has garnered significant interest in the field of organic synthesis and medicinal chemistry.[1] Its linear geometry and ability to act as both a nucleophile and an electrophile make it a versatile building block for the construction of complex molecular architectures, particularly in multicomponent reactions.[2] When incorporated into an aryl-substituted cyclohexene scaffold, the resulting molecule, this compound, presents a unique combination of a rigid cyclic core and a reactive isocyano moiety. This structural motif holds promise for the development of novel therapeutic agents and advanced materials. The phenyl group can engage in various intermolecular interactions, while the cyclohexene ring provides conformational constraint, and the isocyanide group offers a handle for further chemical modifications.

This guide details a logical and efficient synthetic route to access this promising molecule, starting from readily available precursors. Each step has been selected based on established chemical principles and optimized for yield and purity.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a four-step sequence as illustrated below. The strategy hinges on the initial formation of the substituted cyclohexene ring via a well-established cycloaddition reaction, followed by a series of functional group transformations to install the isocyanide moiety.

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocol and Mechanistic Discussion

Step 1: Diels-Alder Cycloaddition to Forge the Cyclohexene Core

The foundational step of this synthesis is the [4+2] cycloaddition reaction, famously known as the Diels-Alder reaction, between 1-phenyl-1,3-butadiene and acrolein.[3][4] This powerful reaction efficiently constructs the six-membered ring of 4-phenylcyclohex-3-enecarbaldehyde, the key intermediate for subsequent transformations.

Reaction Scheme: (An image of the Diels-Alder reaction between 1-phenyl-1,3-butadiene and acrolein to form 4-phenylcyclohex-3-enecarbaldehyde)

Mechanistic Insight: The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[5][6][7] The conjugated diene (1-phenyl-1,3-butadiene) must adopt an s-cis conformation to allow for the simultaneous formation of two new sigma bonds with the dienophile (acrolein). The phenyl group on the diene directs the regioselectivity of the reaction, leading to the desired 4-phenyl substituted product.

Caption: Mechanism of the Diels-Alder reaction.

Experimental Protocol:

-

To a solution of 1-phenyl-1,3-butadiene (1.0 eq) in toluene, add acrolein (1.2 eq).

-

Heat the reaction mixture under reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-phenylcyclohex-3-enecarbaldehyde.

| Parameter | Value |

| Reactants | 1-Phenyl-1,3-butadiene, Acrolein |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 12-18 hours |

| Purification | Column Chromatography |

| Expected Yield | 75-85% |

Step 2: Introduction of the Amino Group via Reductive Amination

The aldehyde functional group of 4-phenylcyclohex-3-enecarbaldehyde serves as a convenient handle to introduce the nitrogen atom required for the isocyanide. This is achieved through a reductive amination reaction with ammonia.[8][9][10][11][12]

Reaction Scheme: (An image of the reductive amination of 4-phenylcyclohex-3-enecarbaldehyde with ammonia and a reducing agent to form 4-phenylcyclohex-3-en-1-amine)

Mechanistic Insight: The reaction proceeds via the initial formation of an imine intermediate from the condensation of the aldehyde and ammonia. This imine is then reduced in situ by a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield the primary amine, 4-phenylcyclohex-3-en-1-amine.[13]

Caption: Reductive amination workflow.

Experimental Protocol:

-

Dissolve 4-phenylcyclohex-3-enecarbaldehyde (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (excess) to the aldehyde solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-phenylcyclohex-3-en-1-amine.

| Parameter | Value |

| Reactant | 4-Phenylcyclohex-3-enecarbaldehyde |

| Reagents | Ammonia, Sodium Borohydride |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 5-8 hours |

| Work-up | Aqueous Quench, Extraction |

| Expected Yield | 80-90% |

Step 3: N-Formylation to Prepare the Isocyanide Precursor

The penultimate step involves the formylation of the primary amine to yield the corresponding N-formamide. This is a crucial transformation as the formamide is the direct precursor to the isocyanide.[14][15][16] Ethyl formate is an effective and readily available formylating agent for this purpose.

Reaction Scheme: (An image of the N-formylation of 4-phenylcyclohex-3-en-1-amine with ethyl formate to form N-(4-phenylcyclohex-3-en-1-yl)formamide)

Mechanistic Insight: The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of ethyl formate. This is followed by the elimination of ethanol to afford the stable N-(4-phenylcyclohex-3-en-1-yl)formamide.

Experimental Protocol:

-

Dissolve 4-phenylcyclohex-3-en-1-amine (1.0 eq) in an excess of ethyl formate.

-

Heat the reaction mixture under reflux for 6-8 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Remove the excess ethyl formate under reduced pressure to yield the crude N-(4-phenylcyclohex-3-en-1-yl)formamide, which is often of sufficient purity for the next step. If necessary, it can be purified by crystallization or column chromatography.

| Parameter | Value |

| Reactant | 4-Phenylcyclohex-3-en-1-amine |

| Reagent/Solvent | Ethyl Formate |

| Temperature | Reflux |

| Reaction Time | 6-8 hours |

| Work-up | Evaporation of excess reagent |

| Expected Yield | 90-95% |

Step 4: Dehydration to the Final Isocyanide Product

The final step in the synthesis is the dehydration of the N-formamide to the target isocyanide.[2][17][18] A classic and reliable method for this transformation involves the use of phosphorus oxychloride (POCl₃) in the presence of a base, such as pyridine.[19]

Reaction Scheme: (An image of the dehydration of N-(4-phenylcyclohex-3-en-1-yl)formamide with POCl3 and pyridine to form this compound)

Mechanistic Insight: Phosphorus oxychloride activates the formyl group by forming a reactive intermediate. Pyridine acts as a base to facilitate the elimination of the elements of water, leading to the formation of the isocyanide functional group.

Experimental Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as isocyanides are often volatile and have strong, unpleasant odors.

-

Dissolve N-(4-phenylcyclohex-3-en-1-yl)formamide (1.0 eq) in dichloromethane and cool the solution in an ice bath.

-

Add pyridine (2.2 eq) to the solution.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

After filtration, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

| Parameter | Value |

| Reactant | N-(4-Phenylcyclohex-3-en-1-yl)formamide |

| Reagents | Phosphorus Oxychloride, Pyridine |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Purification | Column Chromatography |

| Expected Yield | 60-75% |

Characterization Data

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |

| 4-Phenylcyclohex-3-enecarbaldehyde | C₁₃H₁₄O | 186.25 | 9.7 (s, 1H, CHO), 7.2-7.4 (m, 5H, Ar-H), 6.1 (br s, 1H, =CH), 2.1-2.8 (m, 7H, cyclohexene-H) | ~204 (CHO), 141, 136, 128, 127, 125 (Ar-C, C=C), 50, 30, 28, 25 (cyclohexene-C) |

| 4-Phenylcyclohex-3-en-1-amine | C₁₂H₁₅N | 173.26 | 7.2-7.4 (m, 5H, Ar-H), 6.0 (br s, 1H, =CH), 3.0-3.2 (m, 1H, CH-N), 1.5-2.5 (m, 8H, cyclohexene-H + NH₂) | ~142, 138, 128, 127, 125 (Ar-C, C=C), 48 (CH-N), 35, 30, 28, 26 (cyclohexene-C) |

| N-(4-Phenylcyclohex-3-en-1-yl)formamide | C₁₃H₁₅NO | 201.27 | 8.1 (s, 1H, NCHO), 7.2-7.4 (m, 5H, Ar-H), 6.0 (br s, 1H, =CH), 5.8 (br s, 1H, NH), 3.8-4.0 (m, 1H, CH-N), 1.6-2.6 (m, 7H, cyclohexene-H) | ~161 (NCHO), 142, 137, 128, 127, 125 (Ar-C, C=C), 45 (CH-N), 33, 30, 28, 25 (cyclohexene-C) |

| This compound | C₁₃H₁₃N | 183.25 | 7.2-7.5 (m, 5H, Ar-H), 6.1 (br s, 1H, =CH), 3.5-3.7 (m, 1H, CH-NC), 1.8-2.7 (m, 7H, cyclohexene-H) | ~155 (t, J(NC) ≈ 5 Hz, N≡C), 141, 137, 129, 128, 126 (Ar-C, C=C), 55 (CH-N), 31, 28, 26, 24 (cyclohexene-C) |

Note: The expected NMR data are estimations based on related structures and chemical shift predictions. Actual experimental data may vary.[20][21][22][23][24]

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. The four-step sequence, involving a Diels-Alder reaction, reductive amination, N-formylation, and dehydration, provides a reliable method for accessing this valuable compound. The detailed protocols and mechanistic discussions are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to utilize this molecule for their specific applications. The presented synthesis is amenable to scale-up and further derivatization, opening avenues for the creation of diverse chemical libraries based on the aryl-substituted cyclohexenyl isocyanide scaffold.

References

-

Manjunath, B. N., et al. (2016). First report on bio-catalytic N-formylation of amines using ethyl formate. Chemical Communications, 52(75), 11293-11296. [Link]

-

Supporting Information for publications in The Royal Society of Chemistry. (n.d.). [Link]

- Ghorbani-Vaghei, R., & Veisi, H. (2017). N-formylation of amines with ethyl formate in the presence of NaHSO4·H2O/activated charcoal system.

-

Manjunath, B. N., et al. (2016). First report on bio-catalytic N-formylation of amines using ethyl formate. Semantic Scholar. [Link]

- Manjunath, B. N., et al. (2016). First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate.

-

Gawande, M. B., et al. (2012). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Green Chemistry Letters and Reviews, 5(1), 153-157. [Link]

-

Supporting Information for publications in The Royal Society of Chemistry. (n.d.). [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). [Link]

- Supporting Information - Contents. The Royal Society of Chemistry. (n.d.).

-

Dehydration Using POCl₃ and Pyridine. Chemistry LibreTexts. (2019). [Link]

- Margaretha, P. (2007). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine (or the corresponding ammonium salts) in the presence of a reducing agent. Science of Synthesis, 2007/1, 1-14.

-

Solved (1) Draw the mechanism of the Diels-Alder reaction. Chegg.com. (2022). [Link]

-

S. L. Ban, et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[25][25]-Sigmatropic Rearrangement Route. PubMed Central.

-

Loncharich, R. J., Brown, F. K., & Houk, K. N. (1989). Transition structures of the Diels-Alder reaction of butadiene with acrolein. The Journal of Organic Chemistry, 54(6), 1129-1135. [Link]

- 1H- and 13C-NMR for. The Royal Society of Chemistry. (n.d.).

-

COMPUTATIONAL MODELLING OF THE KINETIC AND THERMODYNAMIC STUDIES OF DIELS-ALDER REACTION OF ACROLEIN AND 1, 3-BUTADIENE. ResearchGate. (2019). [Link]

-

The Diels-Alder Reaction. Master Organic Chemistry. (2017). [Link]

-

Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

-

Mechanism of dehydration reaction using phosphorus oxychloride. ResearchGate. (n.d.). [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.). [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

-

New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Technology Networks. (2024). [Link]

-

Synthesis of Amines. Chemistry LibreTexts. (2022). [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. (n.d.). [Link]

- Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild. The Royal Society of Chemistry. (n.d.).

-

Dehydration Using POCl3 and Pyridine. Chemistry LibreTexts. (2019). [Link]

-

METHOD FOR PREPARING FORMAMIDE COMPOUND. European Patent Office. (2021). [Link]

- Method for preparing formamide compounds.

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. (2020). [Link]

- Method for preparation of N-methyl formamide.

-

Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed Central. (2020). [Link]

- Novel process for the preparation of 4-aryl-3-hydroxymethyl-1-methylpiperidines.

Sources

- 1. Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diels–Alder Reaction [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chegg.com [chegg.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 4-Phenylcyclohex-3-en-1-amine | CymitQuimica [cymitquimica.com]

- 14. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. rsc.org [rsc.org]

- 22. digibuo.uniovi.es [digibuo.uniovi.es]

- 23. rsc.org [rsc.org]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. researchgate.net [researchgate.net]

(4-Isocyano-cyclohex-3-enyl)-benzene: A Technical Guide for Advanced Research and Development

This technical guide provides an in-depth exploration of (4-Isocyano-cyclohex-3-enyl)-benzene (CAS 128798-39-0), a molecule poised at the intersection of combinatorial chemistry and modern drug discovery. While specific literature on this compound is nascent, its structural motifs—a phenyl group, a cyclohexene ring, and a reactive isocyanide moiety—position it as a valuable building block for the synthesis of complex molecular architectures. This document synthesizes established principles of isocyanide chemistry with practical insights to empower researchers, scientists, and drug development professionals in harnessing the potential of this and related compounds.

Molecular Profile and Physicochemical Properties

This compound is characterized by the presence of an isocyanide functional group attached to a phenyl-substituted cyclohexene backbone. The isocyanide group, with its unique electronic structure, imparts a dual nucleophilic and electrophilic character, rendering it highly versatile in a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 128798-39-0 | |

| Molecular Formula | C₁₃H₁₃N | |

| Molecular Weight | 183.25 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)C2=CCC(CC2)N#C | Inferred from structure |

| Purity | Typically ≥96% |

Note: Spectroscopic and other experimental data for this specific compound are not widely available in published literature. Researchers should perform their own analytical characterization (NMR, IR, MS) upon synthesis or acquisition.

Strategic Synthesis and Mechanistic Considerations

The synthesis of aryl-substituted cyclohexenyl isocyanides can be approached through several established methodologies. A logical and common route involves the dehydration of a corresponding formamide precursor.

Proposed Synthetic Workflow

A plausible synthetic pathway to obtain this compound is outlined below. This multi-step process leverages well-understood reactions, ensuring a high probability of success.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Dehydration of Formamide Precursor

This protocol details the final step of the synthesis, a critical transformation in isocyanide chemistry.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the formamide precursor (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

-

Inert Atmosphere: Purge the system with dry nitrogen or argon for 10-15 minutes.

-

Base Addition: Add a suitable base, such as triethylamine (2.2 eq) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.

-

Dehydrating Agent: Slowly add a dehydrating agent, for example, phosphorus oxychloride (POCl₃) (1.2 eq) or diphosgene, dropwise via the dropping funnel, maintaining the temperature at 0 °C. The choice of dehydrating agent is critical; for sensitive substrates, milder reagents like the Burgess reagent may be preferred to minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the formamide spot and the appearance of a new, typically less polar, isocyanide spot indicates reaction completion.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The characteristic, and often unpleasant, odor of isocyanides will be apparent.

The Isocyanide Moiety: A Gateway to Molecular Diversity

The true potential of this compound lies in the reactivity of its isocyanide group, particularly in the context of isocyanide-based multicomponent reactions (IMCRs).[1] IMCRs are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and rapid access to diverse chemical libraries.[1]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of IMCRs, combining an isocyanide, an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form a bis-amide product.[1][2]

Caption: Schematic of the Ugi Four-Component Reaction.

The use of this compound in a U-4CR introduces a lipophilic and conformationally constrained cyclohexenyl-phenyl scaffold into the final product. This can be advantageous in drug discovery for exploring specific binding pockets in biological targets.

The Passerini Three-Component Reaction

The Passerini reaction is another valuable IMCR that combines an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide.[2]

Convertible Isocyanides: Post-Condensation Modification

The cyclohexenyl moiety in this compound offers the potential for it to act as a "convertible isocyanide."[3] Following an IMCR, the cyclohexene ring can be further functionalized, for instance, through oxidation, reduction, or addition reactions across the double bond. This allows for a secondary level of diversification of the initial product library, expanding the accessible chemical space.

Applications in Drug Discovery and Medicinal Chemistry

Isocyanide-containing molecules have demonstrated a wide range of biological activities, including antibacterial, antifungal, antimalarial, and antitumor properties.[4][5] The isocyanide functional group can act as a unique pharmacophore and a metal-coordinating warhead, making it a valuable moiety in the design of novel therapeutics.[4][5]

The unique reactivity of isocyanides also makes them suitable for bioconjugation and the labeling of biomolecules.[6] Their small size minimizes perturbation to the parent molecule, a desirable feature in chemical biology applications.[6]

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, isocyanides as a class should be handled with care due to their potential toxicity and strong, unpleasant odor. Benzene and its derivatives are known to have significant health hazards, including carcinogenicity and mutagenicity.[7][8]

Table 2: General Handling and Safety Precautions

| Precaution Category | Recommended Action | Rationale |

| Personal Protective Equipment (PPE) | Wear appropriate gloves, safety goggles, and a lab coat. | To prevent skin and eye contact. |

| Ventilation | Work in a well-ventilated fume hood. | To avoid inhalation of volatile and odorous compounds.[7] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[9] | Isocyanides can be toxic and are readily absorbed. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[9] | To prevent degradation and release of vapors. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. | To ensure environmental safety. |

Future Outlook and Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its value lies not in its intrinsic biological activity, which is currently unknown, but in its potential as a versatile building block for the rapid generation of diverse and complex molecular libraries. The strategic combination of a conformationally restricted core with the reactive isocyanide handle makes it an attractive tool for medicinal chemists and researchers in drug discovery. As the demand for novel chemical matter continues to grow, the judicious application of such building blocks in multicomponent reaction strategies will be paramount in accelerating the discovery of new therapeutic agents.

References

-

Thoreauchem. This compound-128798-39-0. Available at: [Link]

-

Request PDF. Isocyanide-based multicomponent reactions in drug discovery. Available at: [Link]

-

Armstrong, R. W., et al. (1996). Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide. Mechanism of Conversion, Synthesis of Diverse Structures, and Demonstration of Resin Capture. Journal of the American Chemical Society, 118(11), 2574–2583. Available at: [Link]

-

Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 18. Available at: [Link]

-

Li, Z., et al. (2020). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry, 8, 603. Available at: [Link]

-

Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742–10788. Available at: [Link]

-

Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. PubMed, 34197077. Available at: [Link]

-

J&W Pharmlab. This compound - CAS:128798-39-0. Available at: [Link]

-

NIST. Benzene, 3-cyclohexen-1-yl-. NIST Chemistry WebBook. Available at: [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet. Available at: [Link]

-

Airgas. (2017). SAFETY DATA SHEET. Available at: [Link]

-

Airgas. (2022). Benzene - Airgas - United States (US) SDS HCS 2012 V4.11. Available at: [Link]

-

Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Semantic Scholar. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]

- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 8. airgas.com [airgas.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Blueprint of (4-Isocyano-cyclohex-3-enyl)-benzene: A Technical Guide

Foreword: Unveiling Molecular Architecture through Spectroscopy

For the researcher, scientist, and drug development professional, the precise characterization of novel chemical entities is the bedrock of innovation. (4-Isocyano-cyclohex-3-enyl)-benzene, a molecule possessing a unique combination of a reactive isocyanide functionality, a stereochemically rich cyclohexene scaffold, and an aromatic phenyl moiety, presents a compelling case for rigorous spectroscopic analysis. This guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of this compound. Moving beyond a mere listing of expected peaks, we will delve into the causal relationships between the molecule's structure and its spectroscopic signature, offering insights grounded in established chemical principles and field-proven experience. Every piece of data and every proposed protocol within this document is designed to be a self-validating system, empowering the reader to not only understand but also to confidently apply this knowledge in their own research endeavors.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound dictates a fascinating interplay of electronic and steric effects that are directly observable in its NMR and IR spectra. The molecule's architecture, featuring sp², sp³, and sp hybridized carbon atoms, along with the anisotropic influence of the benzene ring, gives rise to a nuanced and informative spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to be complex, with distinct signals for the aromatic, vinylic, allylic, and aliphatic protons. The chemical shifts are influenced by the electronegativity of adjacent atoms, the presence of π systems, and through-space anisotropic effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | The protons on the benzene ring will appear in the typical aromatic region, likely as a complex multiplet due to nuanced differences in their chemical environments. |

| Vinylic (=CH) | 5.80 - 6.00 | Multiplet | The vinylic proton on the cyclohexene ring is deshielded by the double bond and will likely appear as a multiplet due to coupling with the adjacent allylic protons. |

| Allylic (C-H adjacent to C=C) | 2.20 - 2.80 | Multiplet | These protons are deshielded due to their proximity to the double bond and the isocyano group. Their signals will be complex multiplets due to coupling with multiple neighboring protons. |

| Aliphatic (Cyclohexene ring) | 1.80 - 2.20 | Multiplet | The remaining aliphatic protons on the cyclohexene ring are in a more shielded environment and will appear as a complex set of overlapping multiplets. |

Predicted ¹³C NMR Spectrum: The Carbon Backbone

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of its neighbors.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Isocyano (-N≡C) | 155 - 165 | The sp-hybridized carbon of the isocyanide group is highly deshielded and appears significantly downfield. |

| Aromatic (C₆H₅) | 125 - 145 | The sp² hybridized carbons of the benzene ring will resonate in the aromatic region, with the ipso-carbon (attached to the cyclohexene ring) appearing at the downfield end of this range. |

| Vinylic (=C) | 120 - 140 | The sp² hybridized carbons of the cyclohexene double bond will appear in a region similar to the aromatic carbons. |

| Allylic (C adjacent to C=C) | 30 - 45 | These sp³ hybridized carbons are deshielded by the adjacent double bond. |

| Aliphatic (Cyclohexene ring) | 20 - 35 | The remaining sp³ hybridized carbons of the cyclohexene ring are the most shielded and will appear in the upfield region of the spectrum. |

Infrared (IR) Spectrum: Vibrational Fingerprints

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, the most diagnostic absorption will be that of the isocyanide group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| Isocyanide (-N≡C) | 2110 - 2165 | Strong, Sharp | N≡C triple bond stretch. This is a highly characteristic and easily identifiable peak.[1] |

| Aromatic C-H | 3000 - 3100 | Medium | C-H stretch |

| Aromatic C=C | 1450 - 1600 | Medium to Weak | C=C ring stretch |

| Vinylic C=C | 1640 - 1680 | Medium | C=C stretch |

| Aliphatic C-H | 2850 - 2960 | Medium to Strong | C-H stretch |

Proposed Synthesis of this compound: A Practical Approach

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 4-phenylcyclohexanone. This pathway leverages a well-established reduction followed by a dehydration reaction to introduce the isocyanide functionality.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of N-(4-phenylcyclohexyl)formamide

This step involves the reductive amination of 4-phenylcyclohexanone using the Leuckart reaction. This is a robust and well-documented method for the synthesis of formamides from ketones.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 4-phenylcyclohexanone (1 equivalent).

-

Add an excess of formamide (e.g., 5-10 equivalents) and formic acid (e.g., 2-3 equivalents).

-

Heat the reaction mixture to 160-180 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

The solid product, N-(4-phenylcyclohexyl)formamide, will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Dehydration to this compound

The final step is the dehydration of the formamide intermediate to the target isocyanide. This is a common and effective method for the synthesis of isocyanides.[2][3][4]

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-phenylcyclohexyl)formamide (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) to the stirred solution.

-

After the addition of POCl₃, slowly add a tertiary amine base, such as triethylamine (TEA, 2.2 equivalents), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Experimental Methodologies for Spectroscopic Analysis

To ensure the acquisition of high-quality and reliable spectral data, the following standardized protocols are recommended.

NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will likely be required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr) and acquire the spectrum.

-

Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place the solution in a liquid IR cell.

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer (or the solvent-filled cell).

-

Acquire the spectrum of the sample.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Conclusion: A Spectroscopic Compass for Chemical Exploration

The predicted NMR and IR spectra, along with the proposed synthetic route, provide a comprehensive framework for the identification and handling of this compound. This guide is intended to serve as a valuable resource for researchers, empowering them with the foundational knowledge to confidently navigate the spectroscopic landscape of this and other complex organic molecules. The principles and methodologies outlined herein are not merely theoretical constructs but are rooted in the practical realities of the modern chemical research environment.

References

-

Wikipedia. Isocyanide. [Link]

-

PubChem. 4-Phenylcyclohexene. [Link]

-

Organic Chemistry Portal. A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. [Link]

-

Green Chemistry (RSC Publishing). A more sustainable and highly practicable synthesis of aliphatic isocyanides. [Link]

-

Chemistry Stack Exchange. Conversion of formamide to isocyanide. [Link]

-

ResearchGate. Mechanism for the dehydration of formamides to isocyanides. [Link]

-

ResearchGate. Idealized dehydration of a formamide yields its respective isocyanide... [Link]

-

ResearchGate. Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. [Link]

-

Organic Chemistry Portal. Isonitrile synthesis by dehydration. [Link]

-

PMC. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. [Link]

-

ResearchGate. Scheme 2 Synthesis of isocyanides. [Link]

Sources

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds [organic-chemistry.org]

- 3. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of (4-Isocyano-cyclohex-3-enyl)-benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Isocyano-cyclohex-3-enyl)-benzene is a bifunctional molecule featuring a reactive isocyanide group and a phenyl-substituted cyclohexene scaffold. This guide provides a comprehensive analysis of its molecular structure, leveraging theoretical principles and spectroscopic data from analogous compounds due to the limited availability of direct experimental data for this specific molecule. A plausible synthetic route is proposed, followed by a detailed prediction and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. Furthermore, the conformational dynamics of the cyclohexene ring and their influence on the molecule's overall topology are discussed. Finally, the potential applications of this compound in drug discovery are explored, drawing on the established roles of both the isocyanide functional group and the 4-phenylcyclohexene scaffold in medicinal chemistry. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related compounds.

Introduction

This compound, with the chemical formula C₁₃H₁₃N, is an organic compound that merges the unique electronic properties of the isocyanide functional group with the structural rigidity and chirality of a substituted cyclohexene ring. The isocyanide group, also known as an isonitrile, is a versatile functional group in organic synthesis and has been identified as a valuable pharmacophore in medicinal chemistry.[1][2][3] The phenyl-substituted cyclohexene core provides a three-dimensional framework that can be pivotal for stereospecific interactions with biological targets.

This guide aims to provide a detailed theoretical and predictive understanding of the molecular structure of this compound. In the absence of extensive empirical data for this specific molecule, this document establishes a robust scientific foundation through the analysis of closely related chemical structures and established spectroscopic principles.

Proposed Synthesis

A plausible and efficient synthetic route to this compound would involve a two-step process starting from a suitable precursor, 4-phenylcyclohex-3-en-1-amine. This amine can be formylated to yield the corresponding N-(4-phenylcyclohex-3-en-1-yl)formamide, which is then dehydrated to the target isocyanide.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-(4-phenylcyclohex-3-en-1-yl)formamide

-

To a solution of 4-phenylcyclohex-3-en-1-amine (1 equivalent) in a suitable solvent such as ethanol, add ethyl formate (1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude formamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the N-(4-phenylcyclohex-3-en-1-yl)formamide (1 equivalent) in a dry, aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere.

-

Add triethylamine (2.5 equivalents) to the solution and cool to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.[4][5]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully adding it to an ice-cold aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude isocyanide by column chromatography on silica gel.

Spectroscopic and Structural Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the predicted spectra based on known data for analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a very strong and sharp absorption band for the isocyanide (N≡C) stretching vibration. This peak typically appears in the range of 2110-2165 cm⁻¹.[6] The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The cyclohexene double bond will also contribute to the C=C stretching region.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Isocyanide (N≡C stretch) | 2110 - 2165 |

| Aromatic C-H stretch | 3000 - 3100 |

| Alkene C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C=C stretch | 1450 - 1600 |

| Alkene C=C stretch | ~1650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide detailed information about the connectivity of the molecule.

-

Aromatic Protons: The protons on the phenyl ring are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm.

-

Olefinic Proton: The proton on the cyclohexene double bond (at C3) will likely resonate as a broad singlet or a multiplet around δ 5.8-6.0 ppm.

-

Proton at C4: The benzylic proton at the junction of the phenyl and cyclohexene rings will be a multiplet in the region of δ 3.0-3.5 ppm.

-

Proton at C1: The proton on the carbon bearing the isocyanide group will be deshielded and is predicted to appear as a multiplet around δ 3.5-4.0 ppm.

-

Aliphatic Protons: The remaining methylene protons on the cyclohexene ring will show complex multiplets in the δ 1.5-2.5 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton NMR data.

-

Isocyanide Carbon: The carbon of the isocyanide group is expected to have a chemical shift in the range of δ 155-165 ppm.

-

Aromatic Carbons: The carbons of the phenyl ring will appear in the δ 125-145 ppm region.

-

Olefinic Carbons: The two carbons of the cyclohexene double bond are predicted to resonate between δ 120-140 ppm.

-

Carbon at C1: The carbon attached to the isocyanide group will be in the δ 50-60 ppm range.

-

Aliphatic Carbons: The other sp³ hybridized carbons of the cyclohexene ring will have chemical shifts in the δ 20-40 ppm range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 183. The fragmentation pattern will likely be influenced by the cyclohexene ring, which can undergo a retro-Diels-Alder reaction.[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Discovery and history of cyclohexenyl isocyanides

An In-Depth Technical Guide to the Discovery and Chemistry of Cyclohexenyl Isocyanides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyclohexenyl isocyanides, a class of organic compounds characterized by the unique and reactive isocyano functional group appended to an unsaturated six-membered ring. While the specific discovery of cyclohexenyl isocyanides is not marked by a singular event, their history is intrinsically linked to the broader evolution of isocyanide chemistry. This document delves into the historical context of isocyanide discovery, details the primary synthetic routes to cyclohexenyl isocyanides, and explores their rich chemical reactivity, with a particular focus on their application in multicomponent reactions such as the Ugi and Passerini reactions. Furthermore, we discuss their potential in cycloaddition chemistry and their emerging significance in medicinal chemistry and drug discovery. This guide is intended to be a valuable resource for researchers and professionals seeking to understand and utilize the synthetic potential of these versatile building blocks.

Introduction: The Unique Dichotomy of the Isocyanide Functional Group

Isocyanides, or isonitriles, are a fascinating class of organic compounds featuring a terminal divalent carbon atom with both nucleophilic and electrophilic character.[1] This unique electronic structure, often represented as a resonance hybrid of isonitrile and carbenoid forms, endows them with a distinctive reactivity profile that sets them apart from their isomeric nitriles.[1] The isocyano group (–N≡C) is a powerful tool in synthetic organic chemistry, serving as a linchpin in numerous multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecular architectures from simple precursors.[2]

Among the diverse scaffolds to which an isocyano group can be attached, the cyclohexenyl moiety introduces an additional layer of synthetic potential. Cyclohexenyl isocyanides, as vinyl isocyanides incorporated into a cyclic system, combine the ambiphilic nature of the isocyanide with the inherent reactivity of an alkene. This juxtaposition of functional groups opens avenues for tandem reactions and the synthesis of novel polycyclic and heterocyclic systems of interest in materials science and medicinal chemistry.

A Brief History of Isocyanides: The Foundation

The story of isocyanides begins in 1859, when W. Lieke, in an attempt to synthesize allyl cyanide, reacted allyl iodide with silver cyanide.[3] Instead of the expected nitrile, he isolated a compound with a remarkably unpleasant and pervasive odor, which was later identified as allyl isocyanide.[3] This serendipitous discovery marked the entry of isocyanides into the world of organic chemistry. The development of more general synthetic methods, such as the carbylamine reaction (also known as the Hofmann isocyanide synthesis) from primary amines and chloroform in the presence of a strong base, further expanded the accessibility of this class of compounds.[3]

The first naturally occurring isocyanide, xanthocillin, was isolated in 1957 from the mold Penicillium notatum.[3] Since then, hundreds of isocyanide-containing natural products have been discovered, many of which exhibit potent biological activities, including antibacterial, antifungal, antimalarial, and antitumoral properties.[1][4] This has spurred significant interest in the synthesis and pharmacological evaluation of novel isocyanides. The specific history of cyclohexenyl isocyanides is not discretely documented but is rather an extension of these foundational discoveries, arising from the application of established synthetic methods to cyclohexenylamine precursors.

Synthesis of Cyclohexenyl Isocyanides

The most common and reliable method for the synthesis of cyclohexenyl isocyanides is the dehydration of the corresponding N-cyclohexenylformamide. This two-step process begins with the formylation of a primary amine, followed by the removal of water using a suitable dehydrating agent.

Two-Step Synthesis Pathway

Experimental Protocol: Synthesis of N-(cyclohex-1-en-1-yl)formamide (Precursor)

This protocol is adapted from standard formylation procedures.

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexenylamine (1.0 eq).

-

Add an excess of ethyl formate (e.g., 5-10 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess ethyl formate under reduced pressure using a rotary evaporator.

-

The resulting crude N-(cyclohex-1-en-1-yl)formamide can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Dehydration to Cyclohexenyl Isocyanide

This protocol is adapted from the Organic Syntheses procedure for cyclohexyl isocyanide.[5]

Caution: Isocyanides are known for their strong, unpleasant odors and potential toxicity. This procedure must be performed in a well-ventilated fume hood.[5]

Step-by-Step Methodology:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(cyclohex-1-en-1-yl)formamide (1.0 eq) in a suitable solvent system, such as pyridine and petroleum ether.[5]

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃, ~0.6 eq) or a solution of toluenesulfonyl chloride (TsCl) in pyridine to the stirred mixture over 30-40 minutes, maintaining the temperature below 10 °C.[5]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for a specified time or gently reflux for a short period (e.g., 10 minutes) to ensure the reaction goes to completion.[5]

-

Cool the reaction mixture back to 0-5 °C and slowly quench by the addition of ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with petroleum ether or another suitable organic solvent.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude cyclohexenyl isocyanide by vacuum distillation.

| Reagent/Product | Molar Mass ( g/mol ) | Role | Typical Yield |

| Cyclohexenylamine | 97.16 | Starting Material | - |

| Ethyl Formate | 74.08 | Formylating Agent | - |

| N-(cyclohex-1-en-1-yl)formamide | 125.17 | Intermediate | >90% |

| Phosphorus Oxychloride | 153.33 | Dehydrating Agent | - |

| Cyclohexenyl Isocyanide | 107.15 | Final Product | 60-75% |

Spectroscopic Characterization

The structure of cyclohexenyl isocyanide can be confirmed using standard spectroscopic techniques. The key identifying features are the isocyanide functional group and the cyclohexenyl ring.

| Spectroscopic Method | Key Feature | Expected Wavenumber/Chemical Shift |

| Infrared (IR) Spectroscopy | Strong, sharp –N≡C stretch | ~2140 cm⁻¹ |

| C=C stretch of the cyclohexenyl ring | ~1650 cm⁻¹ | |

| =C-H stretch (vinyl) | ~3030 cm⁻¹ | |

| ¹³C NMR Spectroscopy | Isocyanide carbon (–N≡C) | ~155-165 ppm (broad due to quadrupolar relaxation of ¹⁴N) |

| Alkene carbons (C=C) | ~120-140 ppm | |

| ¹H NMR Spectroscopy | Vinyl proton (-CH=) | ~5.5-6.0 ppm |

| Allylic protons | ~2.0-2.2 ppm | |

| Other ring protons | ~1.5-1.9 ppm |

Chemical Reactivity and Applications in Synthesis

Cyclohexenyl isocyanides are versatile building blocks, primarily due to the reactivity of the isocyano group in multicomponent and cycloaddition reactions.

Multicomponent Reactions (MCRs)

MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.

First reported by Ivar Ugi in 1959, the U-4CR is a cornerstone of isocyanide chemistry.[6] It involves the reaction of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[6] This reaction is highly valued in combinatorial chemistry and drug discovery for the rapid generation of compound libraries.[2]

Representative Protocol for Ugi Reaction:

-

In a suitable solvent such as methanol, combine the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq).

-

Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for imine formation.

-

Add cyclohexenyl isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.

-

Continue stirring at room temperature for 24-48 hours.

-

Upon completion, the solvent is typically removed in vacuo, and the product is purified by crystallization or column chromatography.

Discovered by Mario Passerini in 1921, the P-3CR is another fundamental isocyanide-based MCR.[6] It combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[6]

Representative Protocol for Passerini Reaction:

-

In an aprotic solvent like dichloromethane or tetrahydrofuran, combine the aldehyde or ketone (1.0 eq) and the carboxylic acid (1.0 eq).

-

Add cyclohexenyl isocyanide (1.0 eq) to the solution.

-

Stir the reaction at room temperature for 24-72 hours.

-

After the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Cycloaddition Reactions

The isocyanide functional group can participate in various cycloaddition reactions, acting as a one-carbon component.[7][8] Formal [4+1] cycloadditions of isocyanides with conjugated heterodienes are a powerful method for synthesizing five-membered heterocycles such as pyrroles, imidazoles, and oxazoles.[7][8] The vinyl isocyanide nature of cyclohexenyl isocyanide makes it an interesting substrate for such transformations, potentially leading to the formation of fused ring systems.

Role in Medicinal Chemistry and Drug Development

The isocyanide functional group is present in a variety of natural products with significant biological activity.[1] Synthetic isocyanides and the products derived from their MCRs are of great interest to the pharmaceutical industry.[2] The Ugi and Passerini reactions, in particular, are extensively used to create large libraries of diverse, drug-like molecules for high-throughput screening.[2]

The cyclohexenyl moiety itself is found in a number of biologically active natural products. The incorporation of a cyclohexenyl isocyanide into MCRs allows for the generation of peptidomimetics and other scaffolds that combine the structural features of the cyclohexenyl ring with the diverse inputs of the MCR, offering a pathway to novel therapeutic agents.[6]

Conclusion

Cyclohexenyl isocyanides represent a valuable and versatile class of reagents in modern organic synthesis. While their specific historical discovery is not a distinct event, they have emerged from the rich and sometimes odorous history of isocyanide chemistry. Their synthesis is readily achievable through well-established methods, and their reactivity, particularly in multicomponent and cycloaddition reactions, provides a powerful platform for the efficient construction of complex molecules. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the unique combination of the reactive isocyanide and the versatile cyclohexenyl ring ensures that these compounds will remain an area of active investigation and application.

References

-

Kaur, T., Wadhwa, P., & Sharma, A. S. (2016). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Chemical Communications, 52(54), 8343-8361. [Link]

-

ResearchGate. (n.d.). Isocyanide-Based Cycloaddition Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for [3+2] cycloaddition of isocyanides with polarized unsaturated bonds. Retrieved from [Link]

-

Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742–10788. [Link]

-

Kaur, T., Wadhwa, P., & Sharma, A. S. (2016). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Semantic Scholar. [Link]

-

Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. [Link]

-

ResearchGate. (2022). Recent Advances in Functionalized Isocyanide Synthesis and Natural Products Containing the Isocyano Functional Group and Their Biological Properties. [Link]

-

Ugi, I. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 6(12), 1033-1049. [Link]

-

Ugi, I., Meyr, R., Lipinski, M., Bodesheim, F., & Rosendahl, F. (1961). Cyclohexyl isocyanide. Organic Syntheses, 41, 13. [Link]

-

Van der Eycken, E. V., & D'hooghe, M. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 503–533. [Link]

-

Ramulu, C., Reddy, P. N., & Kumar, A. (2016). Synthesis of Vinyl Isocyanides and Development of a Convertible Isonitrile. Organic Letters, 18(15), 3786-3789. [Link]

-

Pate, B. H., et al. (2008). Conformational Isomerization Kinetics of Vinyl Isocyanate Measured by Dynamic Rotational Spectroscopy. Science, 320(5878), 924-928. [Link]

-

Wang, M., et al. (2019). Facile Discovery and Quantification of Isonitrile Natural Products via Tetrazine-Based Click Reactions. Analytical Chemistry, 91(24), 15598-15605. [Link]

-

Meier, M. A. R. (2019). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. [Link]

-

Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]

-

ResearchGate. (n.d.). Isocyanide-based multicomponent reactions in drug discovery. Retrieved from [Link]

-

ChemBK. (n.d.). Cyclohexyl isocyanide. Retrieved from [Link]

-

arXiv. (2022). Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide-Metal Interactions. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Molecules, 27(19), 6543. [Link]

-

Wang, Z., et al. (2023). Radical Cascade Polymerization Involving Dual Cyano Group Migration to Synthesize Periodic Polymers. Macromolecules, 56(15), 5897-5904. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isocyanide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). | Semantic Scholar [semanticscholar.org]

A Theoretical Deep Dive into (4-Isocyano-cyclohex-3-enyl)-benzene: A Computational Guide for Drug Discovery

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of (4-Isocyano-cyclohex-3-enyl)-benzene, a novel scaffold with potential applications in medicinal chemistry. In the absence of extensive experimental data, this document outlines a series of state-of-the-art computational chemistry protocols designed to elucidate the structural, electronic, and dynamic properties of this molecule. By leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, we aim to predict its conformational landscape, spectroscopic signatures, and key molecular features relevant to drug design. This guide is intended to serve as a roadmap for researchers seeking to explore the therapeutic potential of isocyanide-containing cyclohexene derivatives, providing both the strategic rationale and the practical steps for a thorough in-silico evaluation.

Introduction: The Rationale for a Theoretical Investigation

The isocyanide functional group, while historically underutilized by medicinal chemists due to perceptions of instability, is gaining recognition as a versatile pharmacophore with potent and diverse biological activities, including antibacterial, antifungal, and antitumoral properties.[1][2] Its unique electronic structure allows it to act as a powerful metal coordinator and engage in a variety of intermolecular interactions.[1][2] When incorporated into a semi-flexible cyclohexene scaffold bearing a phenyl substituent, as in this compound (CAS 128798-39-0, Molecular Formula: C13H13N, Molecular Weight: 183.10 g/mol ), a molecule with a rich and complex conformational landscape emerges.[3]

A theoretical-first approach is particularly well-suited for novel molecules like this compound, where a foundational understanding of its intrinsic properties can guide and accelerate experimental efforts. Computational chemistry allows for the exploration of molecular characteristics that are often challenging or time-consuming to determine empirically. This guide will detail a systematic in-silico workflow to build a comprehensive profile of this promising molecule.

Foundational Analysis: Geometry Optimization and Conformational Landscape

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule such as this compound, which contains a rotatable bond between the phenyl and cyclohexenyl rings and a non-planar cyclohexene ring, identifying the global minimum energy conformation and understanding the energetic accessibility of other low-energy conformers is paramount.

The "Why": Causality Behind the Experimental Choice

A multi-step approach to geometry optimization is recommended to avoid getting trapped in local energy minima. A low-level, computationally inexpensive method is first used to perform a broad conformational search, followed by higher-level DFT calculations for refinement. This hierarchical approach balances computational cost with accuracy.

Experimental Protocol: Conformational Search and Geometry Optimization

Objective: To identify the global minimum energy structure and all relevant low-energy conformers of this compound.

Protocol:

-

Initial Structure Generation:

-

Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Broad Conformational Search:

-

Employ a systematic or stochastic conformational search algorithm. For a molecule with this degree of flexibility, a tool like the GMMX conformational search using a molecular mechanics force field is suitable.

-

Alternatively, a short, high-temperature molecular dynamics simulation can be used to explore the conformational space.

-

-

DFT Geometry Optimization of Conformers:

-

From the conformational search, select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the lowest energy structure.

-

Perform a full geometry optimization on each of these conformers using Density Functional Theory (DFT). A good starting point is the B3LYP functional with the 6-31G(d) basis set.[4] For improved accuracy, especially for non-covalent interactions, a dispersion-corrected functional like ωB97X-D is recommended.

-

The optimization should be performed in the gas phase.

-

-

Frequency Analysis:

-

For each optimized structure, perform a frequency calculation at the same level of theory.

-

Confirm that each structure is a true minimum by the absence of imaginary frequencies. The presence of an imaginary frequency indicates a transition state, which would require further investigation.

-

The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which should be used to rank the relative stabilities of the conformers.

-

Data Presentation: Conformational Energy Profile

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Dihedral Angle (C-C-C-C) Ph-Cyc | Key Distances (Å) |

| Conf-1 (Global Min.) | 0.00 | 0.00 | Value | Value |

| Conf-2 | Value | Value | Value | Value |

| Conf-3 | Value | Value | Value | Value |

| ... | ... | ... | ... | ... |

This table will be populated with the results from the DFT calculations.

Visualization: Conformational Analysis Workflow

Caption: Workflow for Conformational Analysis.

Electronic Properties: Unveiling Reactivity and Interaction Potential

The electronic properties of a molecule govern its reactivity and how it interacts with its biological target. Key descriptors include the molecular electrostatic potential (MEP) and the frontier molecular orbitals (HOMO and LUMO).

The "Why": Causality Behind the Experimental Choice

The MEP provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[5][6] This is invaluable in drug design for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts with a receptor.[5] Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7][8][9] The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

Experimental Protocol: MEP and FMO Analysis

Objective: To calculate and visualize the MEP and FMOs of the global minimum energy conformer of this compound.

Protocol:

-

Input Structure: Use the optimized geometry of the global minimum energy conformer obtained in the previous step.

-

Single-Point Energy Calculation: Perform a single-point energy calculation at a higher level of theory for more accurate electronic properties, for example, B3LYP/6-311++G(d,p).

-

MEP Calculation:

-

In the calculation setup, request the generation of the molecular electrostatic potential.

-

The output will typically be a cube file containing the MEP data.

-

-

FMO Analysis:

-

The energies and compositions of the molecular orbitals are standard outputs of the single-point energy calculation.

-

Identify the HOMO and LUMO and their corresponding energy levels.

-

-

Visualization:

-

Use a molecular visualization program (e.g., GaussView, VMD, Chimera) to map the MEP onto the molecule's electron density surface.

-

Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution.

-

Data Presentation: Electronic Properties

| Property | Value |

| HOMO Energy | Value eV |

| LUMO Energy | Value eV |

| HOMO-LUMO Gap | Value eV |

| Dipole Moment | Value Debye |

This table will be populated with the results from the DFT calculations.

Visualization: Electronic Property Workflow

Caption: Workflow for Electronic Property Analysis.

Spectroscopic Characterization: Predicting the Fingerprints

Computationally predicted spectra can be a powerful tool for confirming the identity of a synthesized compound and for interpreting experimental data. Here, we outline the protocols for predicting the ¹H and ¹³C NMR and IR spectra.

The "Why": Causality Behind the Experimental Choice

Predicting NMR and IR spectra via DFT calculations allows for a direct comparison with experimental results, aiding in structure elucidation.[10] The GIAO (Gauge-Including Atomic Orbital) method is a reliable approach for calculating NMR chemical shifts.[11] IR frequencies are calculated from the second derivatives of the energy, and while there are systematic errors, these can be corrected using empirical scaling factors.[12][13]

Experimental Protocol: Spectroscopic Prediction